4-Bromotoluene

Description

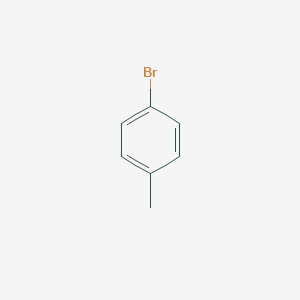

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024661 | |

| Record name | 4-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline] | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1) | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C. | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute alcohol | |

CAS No. |

106-38-7 | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E349GQ7EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.3 °F (NTP, 1992), 28.5 °C | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromotoluene (CAS: 106-38-7)

Introduction

This compound, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an organobromine compound with the chemical formula C₇H₇Br.[1][2] It is a substituted aromatic compound featuring a bromine atom and a methyl group attached to a benzene (B151609) ring at para positions. This structure makes it a versatile and indispensable intermediate in organic synthesis.[3] The bromine atom serves as an excellent leaving group, rendering the molecule highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3] Its predictable reactivity and utility as a chemical building block have established its importance in the pharmaceutical, agrochemical, and materials science industries.[3][4]

Core Properties and Data

This compound typically appears as a white crystalline low-melting mass or a clear, pale yellow liquid.[2][5] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[5][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 106-38-7 | [1][7][8] |

| Molecular Formula | C₇H₇Br | [1][2] |

| Molecular Weight | 171.03 g/mol | [1][2][8] |

| Appearance | White crystalline low melting mass or colorless/pale yellow liquid | [2][5][6] |

| Melting Point | 26-29 °C (lit.) | [5][6][8] |

| Boiling Point | 184 °C (lit.) | [5][6][8] |

| Density | 1.39 g/mL at 25 °C (lit.) | [5][6][8] |

| Flash Point | 85 °C (185 °F) | [2][6][9] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene. | [5][6] |

| Vapor Pressure | 1.04 mmHg at 25 °C | [6] |

| Refractive Index | 1.549 at 20 °C | [2][6] |

| LogP (log Kow) | 3.42 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Information | Citations |

| ¹H NMR | Spectra available for this compound. | [10][11] |

| ¹³C NMR | Spectra available for this compound. | [11] |

| Mass Spec | GC-MS data available. | [2][11] |

| IR | Key absorptions can be observed; ATR-IR, Vapor Phase IR, and FTIR data are available. | [2][11][12][13] |

| UV | Max absorption in alcohol at 220 nm (log ε= 4.02), 262 nm (log ε= 2.59), 269 nm (log ε= 2.68), 277 nm (log ε= 2.59). | [2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the diazotization of p-toluidine (B81030), followed by a Sandmeyer-type reaction to replace the diazonium group with bromine.[2][14][15]

Caption: Synthesis pathway of this compound via diazotization.

Experimental Protocol: Synthesis from p-Toluidine

This protocol is based on established procedures for the Sandmeyer reaction.[15]

-

Preparation of Diazonium Solution:

-

A solution of p-toluidine (1 mole) and concentrated sulfuric acid (1.9 moles) in 1 L of water is prepared in a flask.[15]

-

The solution is cooled to below 20°C in an ice bath.[15]

-

A solution of sodium nitrite (B80452) (1 mole) in water is added gradually while maintaining the temperature between 15°C and 20°C.[15] This process diazotizes the p-toluidine.[15]

-

-

Preparation of Cuprous Bromide-Hydrobromic Acid Solution:

-

A mixture of crystallized copper sulfate (B86663) (0.25 mole), copper turnings (0.31 atom), sodium bromide dihydrate (1.1 moles), and concentrated sulfuric acid (0.28 mole) in water is heated for 3-4 hours until the solution turns light yellow.[15][16] This creates the necessary CuBr catalyst.

-

-

Reaction and Isolation:

-

The cuprous bromide solution is heated to boiling in a separate flask arranged for steam distillation.[15]

-

The prepared diazonium solution is added gradually to the boiling copper solution while a vigorous stream of steam is passed through the mixture.[15] Nitrogen gas evolves vigorously.[17]

-

The steam distillation is continued for approximately two hours.[15]

-

-

Purification:

-

The aqueous distillate is made alkaline with a sodium hydroxide (B78521) solution.[15]

-

The lower layer of crude this compound is separated.[15][17]

-

For purification, the crude product is washed with concentrated sulfuric acid to obtain a colorless product, followed by washing with water.[15][17]

-

The product is then dried over calcium chloride and purified by distillation, collecting the fraction boiling at 183–185°C.[15]

-

Chemical Reactivity and Applications

This compound is a key precursor in numerous organic reactions, most notably in transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds.[3]

Cross-Coupling Reactions

This compound is frequently used in reactions like the Suzuki, Heck, and Sonogashira couplings.[3][5] These reactions are pivotal for constructing complex molecular architectures found in many pharmaceuticals and advanced materials.[3][18] For instance, it undergoes the Heck reaction with styrene (B11656) and is used in the Suzuki coupling with phenylboronic acid.[5][18]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 106-38-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound 98 106-38-7 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound(106-38-7) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. bbzfrankie.wordpress.com [bbzfrankie.wordpress.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Page loading... [wap.guidechem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotoluene, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an organobromine compound with the chemical formula C₇H₇Br. It is a substituted aromatic hydrocarbon, specifically a toluene (B28343) molecule where a hydrogen atom at the para (4) position of the benzene (B151609) ring has been replaced by a bromine atom. This compound serves as a crucial intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the methyl group, which can be oxidized or halogenated.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties

This compound is a white crystalline solid or a clear, pale yellow liquid at or near room temperature, with a characteristic aromatic odor.[5][6] It is soluble in common organic solvents like ethanol, ether, benzene, and acetone, but insoluble in water.[7][8][9]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₇Br | [5][10] | |

| Molecular Weight | 171.03 | g/mol | [5][10] |

| Melting Point | 26 - 29 | °C | |

| Boiling Point | 184 - 185 | °C | [7] |

| Density | 1.39 | g/mL at 25°C | [7] |

| Vapor Pressure | 1.15 | mmHg at 25°C | [5] |

| Flash Point | 85 | °C | [11] |

| Refractive Index | 1.549 | at 20°C | [5][7] |

| Water Solubility | <0.1 | g/100 mL at 24°C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.42 | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the aromatic ring, the bromine substituent, and the methyl group. The bromine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied. The bromine atom is a good leaving group in nucleophilic aromatic substitution and is particularly useful in palladium-catalyzed cross-coupling reactions.[1] The methyl group can be oxidized to a carboxylic acid or halogenated under radical conditions.

This compound is incompatible with strong oxidizing agents.[7]

Key Chemical Reactions

-

Oxidation of the Methyl Group: The methyl group of this compound can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield 4-bromobenzoic acid, a valuable synthetic intermediate.[3]

-

Suzuki-Miyaura Coupling: this compound readily participates in Suzuki-Miyaura coupling reactions. In the presence of a palladium catalyst and a base, it reacts with boronic acids or their esters to form biaryl compounds. This is a powerful method for creating carbon-carbon bonds.[12][13]

-

Heck Reaction: This compound can also undergo the Heck reaction, where it is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[14][15][16]

Experimental Protocols

Synthesis of this compound from p-Toluidine (B81030)

This protocol describes a classic laboratory synthesis of this compound via the Sandmeyer reaction.

Materials:

-

p-Toluidine

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Copper turnings

-

Sodium bromide dihydrate (NaBr·2H₂O)

-

Hydrobromic acid (HBr)

-

Sodium hydroxide (B78521) (NaOH)

-

Calcium chloride (CaCl₂)

-

Ice

Procedure:

-

Preparation of Cuprous Bromide Solution: A mixture of copper(II) sulfate, copper turnings, sodium bromide dihydrate, and concentrated sulfuric acid in water is heated until the solution turns light yellow.[14]

-

Diazotization of p-Toluidine: A solution of p-toluidine and concentrated sulfuric acid in water is cooled to below 20°C in an ice bath. A solution of sodium nitrite in water is then added slowly, maintaining the temperature between 15° and 20°C, to form the diazonium salt.[17]

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added gradually to the boiling cuprous bromide solution. Steam is passed through the reaction mixture simultaneously to facilitate the distillation of the product.[17]

-

Work-up and Purification: The distillate is collected, and the aqueous layer is made alkaline with a sodium hydroxide solution. The organic layer containing the crude this compound is separated.[17] The crude product is then washed with concentrated sulfuric acid, followed by water. It is dried over anhydrous calcium chloride and purified by distillation, collecting the fraction boiling at 183-185°C.[17]

Caption: Synthetic pathway for this compound via diazotization of p-toluidine.

Oxidation of this compound to 4-Bromobenzoic Acid

This protocol outlines the oxidation of the methyl group of this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

-

Sulfuric acid (H₂SO₄)

-

Sodium sulfite (B76179) (Na₂SO₃) (for quenching excess KMnO₄)

-

Water

Procedure:

-

A mixture of this compound and water (and optionally sodium carbonate for an alkaline medium) is placed in a round-bottom flask equipped with a reflux condenser.[18]

-

Potassium permanganate is added portion-wise to the heated and stirred mixture. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.[18]

-

The reaction mixture is refluxed for a specified time (e.g., 2.5 hours) until the purple color of the permanganate disappears.[18]

-

While hot, the mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water.[18]

-

The combined filtrate is cooled and then acidified with sulfuric acid, which causes the 4-bromobenzoic acid to precipitate.[18]

-

The precipitate is collected by suction filtration, washed with cold water, and dried. The purity can be checked by its melting point (252-254°C).[19]

Caption: Oxidation of this compound to 4-Bromobenzoic acid.

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[20]

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon) several times.[20]

-

The solvent is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes.[20]

-

The palladium catalyst (typically 0.1-5 mol%) is added under a positive pressure of the inert gas.[20]

-

The reaction mixture is heated with stirring (e.g., to 80-100°C) and monitored by TLC or GC until the starting material is consumed.[20]

-

After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, usually by column chromatography on silica (B1680970) gel.

Standard Procedure for Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow.

Standard Procedure for Flash Point Determination

The flash point of this compound can be determined using a Pensky-Martens closed-cup tester.

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the marked level.[21]

-

The lid, which contains a stirrer and an ignition source, is placed on the cup.[21]

-

The sample is heated at a slow, constant rate while being stirred.[21]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.[21]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[21]

Conclusion

This compound is a versatile and economically important chemical intermediate. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe handling and effective use in research and industrial applications. The provided experimental protocols offer a starting point for the synthesis and key transformations of this compound, enabling further innovation in the fields of pharmaceuticals, agrochemicals, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. This compound | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. This compound | 106-38-7 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-ブロモトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Page loading... [guidechem.com]

- 19. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

Synthesis of 4-Bromotoluene from p-Toluidine: A Technical Guide

This guide provides a comprehensive overview of the synthesis of 4-bromotoluene from p-toluidine, a classic and important transformation in organic chemistry. The primary method discussed is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[1][2] This process is widely utilized for introducing a variety of functional groups, including halogens, onto an aromatic ring, which can be challenging to achieve through direct substitution.[3][4]

Overall Reaction Scheme

The synthesis is a two-step process. First, the primary aromatic amine, p-toluidine, is converted into a diazonium salt. This is achieved through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5] In the second step, the diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst in what is known as the Sandmeyer reaction.[1][6]

References

An In-depth Technical Guide to 4-Bromotoluene: IUPAC Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the nomenclature for the compound commonly known as 4-Bromotoluene, including its official IUPAC name and a detailed list of its synonyms.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-4-methylbenzene [1][2]. This name is derived from the structure of the molecule, which consists of a benzene (B151609) ring substituted with a bromine atom and a methyl group at positions 1 and 4, respectively.

Synonyms and Identifiers

In scientific literature, commercial databases, and laboratory settings, this compound is referenced by a variety of alternative names. Understanding these synonyms is crucial for conducting thorough literature reviews and for sourcing chemical reagents. The following table summarizes the most commonly encountered synonyms for 1-bromo-4-methylbenzene.

| Synonym | Reference |

| This compound | [1][2][3][4] |

| p-Bromotoluene | [1][2][4][5] |

| 1-Bromo-4-methylbenzene | [1][3][4] |

| p-Tolyl bromide | [1][2][4] |

| 4-Methylbromobenzene | [1][3][4] |

| Benzene, 1-bromo-4-methyl- | [1][3][4] |

| 4-Methylphenyl bromide | [1][3][4] |

| 1-Methyl-4-bromobenzene | [1][3][4][6] |

| Toluene, p-bromo- | [1][3][4] |

| 4-Tolyl bromide | [1][3][4] |

| p-Methylphenyl bromide | [1][2][3][4] |

| p-Methylbromobenzene | [1][2][3][4] |

| Parabromotoluene | [1][3][4] |

| 4-Bromo-1-methylbenzene | [1][3][4] |

| 4-Methyl-1-bromobenzene | [1][3][4] |

| Toluene, 4-bromo- | [1][3] |

Logical Relationship of Nomenclature

The various synonyms for this compound arise from different historical and systematic naming conventions. The following diagram illustrates the logical relationship between the core structure and its various identifiers.

Caption: Logical flow from the core chemical structure to its IUPAC name and common synonyms.

References

- 1. This compound | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 5. This compound | 106-38-7 [amp.chemicalbook.com]

- 6. syntharo.com [syntharo.com]

An In-Depth Technical Guide on the Solubility of 4-Bromotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromotoluene, a key intermediate in the synthesis of pharmaceuticals and other organic compounds. Due to a notable gap in publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed, adaptable experimental protocol for the precise determination of its solubility in various organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 25 | 0.11 g/L (110 ppm)[1][2] | Quantitative |

| Ethanol | C₂H₅OH | Not Specified | Soluble[1][3][4] | Qualitative |

| Ether | (C₂H₅)₂O | Not Specified | Soluble[1][3][4] | Qualitative |

| Methanol | CH₃OH | Not Specified | Soluble | Qualitative |

| Benzene | C₆H₆ | Not Specified | Soluble[3] | Qualitative |

| Acetone | C₃H₆O | Not Specified | Soluble[1] | Qualitative |

| Chloroform | CHCl₃ | Not Specified | Soluble[5] | Qualitative |

| Hexane | C₆H₁₄ | Not Specified | Soluble[5] | Qualitative |

Note: The term "soluble" is a qualitative descriptor and does not provide the precise concentration required for many research and development applications. The lack of quantitative data underscores the need for experimental determination of this compound's solubility in relevant organic solvents to support process development, formulation, and chemical synthesis.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method followed by Gravimetric Analysis

The following protocol details a reliable and widely used method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of achieving solid-liquid equilibrium at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath with precise temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight screw caps

-

Magnetic stir bars

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass vials for sample collection and evaporation

-

Drying oven or vacuum desiccator

-

Calibrated thermometers

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Add a magnetic stir bar to each vial and seal them tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired experimental temperature.

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be done by gentle heating in a fume hood or by using a rotary evaporator. Ensure the temperature is kept well below the boiling point of this compound to avoid any loss of the solute.

-

Once the solvent is evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant mass is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound.

-

Calculation of Solubility

The solubility can be expressed in various units:

-

Grams of solute per 100 g of solvent:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Solubility ( g/100g solvent) = (Mass of dry solute / Mass of solvent) x 100

-

-

Mole fraction (χ):

-

Moles of solute = Mass of dry solute / Molar mass of this compound (171.04 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction (χ) = Moles of solute / (Moles of solute + Moles of solvent)

-

Visual Representations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

A Technical Guide to the Physicochemical Properties of 4-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-bromotoluene, a key intermediate in organic synthesis. The document details its melting and boiling points, the standardized experimental protocols for their determination, and a logical visualization of its physical states as a function of temperature.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic applications. The following table summarizes these key quantitative data.

| Property | Value | Conditions |

| Melting Point | 26-29 °C | Standard Pressure |

| Boiling Point | 184-185 °C | 760 Torr (Standard Pressure) |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The methodologies outlined below are standard procedures employed in research and quality control laboratories.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is a solid at room temperature, is determined using the capillary method. This can be performed with either a manual apparatus (like a Thiele tube) or a digital melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1] The tube is then tapped to ensure the sample is compact at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Heating (Optional): The sample can be heated rapidly to get an approximate melting range. This first sample is then discarded.

-

Slow Heating for Accuracy: For an accurate measurement, a fresh sample is heated to about 20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute.[2]

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has turned into a clear liquid.[1]

Boiling Point Determination (Distillation and Capillary Method)

The boiling point of this compound is the temperature at which its vapor pressure equals the atmospheric pressure.[3][4] A common and accurate method for its determination is through distillation. An alternative, simpler method for small quantities is the capillary method.

Distillation Method Procedure:

-

Apparatus Setup: A distillation apparatus is assembled with a flask containing this compound, a condenser, and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The this compound is heated. As it boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the substance at the given atmospheric pressure.

Capillary Method Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The test tube is gently heated in a water or oil bath. Air trapped in the capillary tube will slowly bubble out.

-

Observation: As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Temperature Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[5]

Physical State Transitions of this compound

The physical state of this compound is dependent on its temperature. The following diagram illustrates the relationship between temperature and the physical state of this compound, highlighting its melting and boiling points as critical transition temperatures.

References

The Discovery and Synthesis of 4-Bromotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of 4-bromotoluene, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. We delve into the seminal discoveries of the 19th century that laid the groundwork for its synthesis, present its key physicochemical properties in a structured format, and provide detailed experimental protocols for its preparation based on historical methods. This guide also includes visualizations of the core chemical transformations, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Overview: From Diazonium Salts to Brominated Aromatics

The story of this compound is intrinsically linked to two pivotal 19th-century discoveries in organic chemistry: the diazotization of aromatic amines and the subsequent development of methods for replacing the diazonium group.

In 1858, the German chemist Peter Griess made the groundbreaking discovery of diazonium salts by treating aromatic amines with nitrous acid.[1][2] This new class of compounds, characterized by the -N₂⁺ group, proved to be remarkably versatile intermediates. Griess's work, initially focused on the creation of azo dyes, opened up a new frontier in synthetic organic chemistry.[3][4]

Building upon Griess's discovery, chemists soon developed methods to replace the diazonium group with a variety of substituents. In 1884, Traugott Sandmeyer discovered that aryl diazonium salts could be converted to aryl halides using copper(I) salts as catalysts. This reaction, now known as the Sandmeyer reaction , provided a reliable method for introducing halogens, including bromine, onto an aromatic ring.

Another significant contribution came from Ludwig Gattermann , who developed a modification of the Sandmeyer reaction that used copper powder in the presence of the corresponding halogen acid.

While the exact first synthesis of this compound is not definitively documented in readily available literature, early preparations are attributed to the work of Glinzer and Fittig in 1865 and Hübner and Wallach in 1870 . These early methods relied on the diazotization of p-toluidine (B81030) followed by a displacement reaction to introduce the bromine atom, a pathway that remains a cornerstone of its synthesis today. The procedures outlined in the renowned "Organic Syntheses" collection for the preparation of bromotoluene isomers are based on these foundational methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₇Br |

| Molecular Weight | 171.04 g/mol |

| CAS Number | 106-38-7 |

| Appearance | White crystalline low melting mass |

| Melting Point | 26-29 °C |

| Boiling Point | 184 °C |

| Density | 1.39 g/mL at 25 °C |

| Solubility in Water | <0.1 g/100 mL at 24 °C |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene |

| Refractive Index (n_D^20) | 1.549 |

| Flash Point | 85 °C (185 °F) |

Experimental Protocols for the Synthesis of this compound

The following protocols are based on the classic Sandmeyer reaction, adapted from the procedures detailed in "Organic Syntheses," which themselves are refinements of the original 19th-century methods.

Diazotization of p-Toluidine

This initial step involves the conversion of the primary aromatic amine, p-toluidine, into a diazonium salt.

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ice

-

Water

Procedure:

-

In a flask, a solution of p-toluidine and concentrated sulfuric acid in water is prepared.

-

The flask is cooled in an ice bath to a temperature below 10 °C.

-

A solution of sodium nitrite in water is added slowly to the cooled p-toluidine solution. The temperature must be carefully maintained below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be tested using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

Sandmeyer Reaction: Bromination

The newly formed diazonium salt is then reacted with a copper(I) bromide solution to yield this compound.

Materials:

-

p-Toluidine diazonium salt solution (from the previous step)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr)

-

Steam distillation apparatus

Procedure:

-

A solution of copper(I) bromide in hydrobromic acid is prepared and brought to a boil in a separate flask equipped for steam distillation.

-

The cold diazonium salt solution is added slowly to the boiling cuprous bromide solution.

-

A vigorous reaction occurs with the evolution of nitrogen gas.

-

Steam is passed through the reaction mixture to distill the this compound as it is formed.

-

The distillate, containing this compound and water, is collected.

-

The this compound is separated from the aqueous layer, washed, dried, and purified by distillation.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflow for the synthesis of this compound.

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The history of this compound is a testament to the foundational discoveries in organic chemistry that continue to be relevant in modern synthesis. From the pioneering work of Griess on diazonium salts to the development of robust halogenation reactions by Sandmeyer and Gattermann, the pathway to this important chemical intermediate was paved by ingenuity and systematic investigation. The experimental protocols, refined over more than a century, provide a reliable means for its production. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the history, properties, and synthesis of this compound is invaluable for its effective application and for the innovation of new synthetic methodologies.

References

The Synthetic Nature of 4-Bromotoluene and the Abundant World of Naturally Occurring Brominated Aromatics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of scientific literature reveals no evidence of the natural occurrence of 4-bromotoluene or its derivatives. This compound is consistently identified as a synthetic chemical with significant applications in the pharmaceutical and chemical industries.[1][2] In contrast, the natural world, particularly the marine environment, is a prolific source of a vast and structurally diverse array of other organobromine compounds. This guide provides a comprehensive overview of these naturally occurring brominated aromatic compounds, their sources, biosynthesis, and methods for their isolation and characterization, which are of significant interest to the fields of natural product chemistry and drug discovery.

This compound: A Product of Chemical Synthesis

This compound, also known as p-bromotoluene or 1-bromo-4-methylbenzene, is an aryl bromide derived from toluene.[3] It is a white crystalline solid at room temperature and serves as a crucial intermediate and solvent in various industrial processes.[2][4] Its primary applications include its use in the synthesis of pharmaceuticals, such as the antihypertensive drug losartan, as well as in the manufacturing of pesticides and other organic compounds.[2][5]

The synthesis of this compound is typically achieved through two main chemical routes:

-

Bromination of Toluene: This method involves the direct bromination of toluene. However, controlling the reaction to selectively produce the para isomer (this compound) is challenging, often resulting in a mixture of ortho, meta, and para isomers that are difficult to separate.[5]

-

Diazotization of p-Toluidine: This is the preferred industrial method for producing high-purity this compound. It involves the diazotization of p-toluidine, followed by a Sandmeyer reaction using cuprous bromide.[2][5][6]

Given its well-established synthetic origins and its absence in natural product databases, the focus of this guide now shifts to the rich and diverse world of naturally occurring brominated aromatic compounds.

The Abundance of Naturally Occurring Brominated Aromatic Compounds

The marine environment is a treasure trove of halogenated natural products, with organobromine compounds being the most prevalent.[7][8] Marine organisms, including algae, sponges, cyanobacteria, and tunicates, have evolved unique biochemical pathways to incorporate bromine from seawater into complex organic molecules.[7][8][9] These compounds play various ecological roles, including chemical defense and signaling.

Major Classes of Naturally Occurring Brominated Aromatics

The structural diversity of these compounds is immense. Some of the most well-studied classes include:

-

Bromophenols: This is one of the largest and most widespread classes of brominated natural products. They are particularly abundant in marine algae (Rhodophyta, Phaeophyta, and Chlorophyta).[7][8][10] The structures can range from simple brominated phenols to complex bis- and poly-phenolic ethers.

-

Bromoindoles: A diverse group of alkaloids containing a brominated indole (B1671886) scaffold. A famous historical example is Tyrian purple (6,6'-dibromoindigo), a dye extracted from marine mollusks.

-

Bromopyrroles: These compounds are frequently isolated from marine sponges and bacteria.

-

Brominated Tyrosine Derivatives: Marine sponges of the order Verongida are particularly known for producing a wide array of complex metabolites derived from brominated tyrosine.

Data Presentation: Examples of Naturally Occurring Brominated Aromatic Compounds

| Compound Class | Example Compound | Natural Source | Reported Biological Activity |

| Bromophenols | 2,4,6-Tribromophenol | Marine algae (e.g., Rhodomela sp.) | Antibacterial, Antifouling |

| Lanosol | Marine red algae (e.g., Odonthalia sp.) | Antibacterial, Antifungal | |

| Bromoindoles | 6,6'-Dibromoindigo (Tyrian Purple) | Marine mollusks (Murex sp.) | Dye, historically used |

| 2,5,6-Tribromo-1-methylgramine | Marine sponge (Zoobotryon verticillatum) | Cytotoxic, Antifouling | |

| Bromopyrroles | Pentabromopseudilin | Marine bacterium (Alteromonas luteoviolacea) | Potent antibacterial |

| Bromotyrosines | Aerothionin | Marine sponge (Verongia aerophoba) | Cytotoxic, Antimicrobial |

Biosynthesis of Brominated Natural Products

The biosynthesis of these compounds is a fascinating area of study. The key enzymes involved are vanadium-dependent bromoperoxidases (VBPOs) . These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater using hydrogen peroxide as an oxidant, generating a reactive brominating species (often considered a bromonium ion equivalent, "Br⁺"). This electrophilic bromine species then reacts with electron-rich aromatic substrates, such as phenols or indoles, to produce the brominated natural products.

Generalized Biosynthetic Pathway

The following diagram illustrates a simplified, generalized pathway for the enzymatic bromination of an aromatic precursor.

Caption: Generalized enzymatic bromination of an aromatic precursor by vanadium bromoperoxidase.

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of novel brominated natural products is a cornerstone of marine natural product chemistry. While specific protocols vary depending on the source organism and the target compounds, a general workflow can be described.

General Experimental Workflow

-

Collection and Extraction:

-

The marine organism (e.g., algae, sponge) is collected and typically frozen or lyophilized.

-

The dried material is ground and extracted sequentially with solvents of increasing polarity, for example, starting with hexane (B92381) or dichloromethane, followed by ethyl acetate, and then methanol.

-

-

Chromatographic Fractionation:

-

The crude extracts are subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or reversed-phase (C18) stationary phases.

-

Fractions are guided by bioassays (e.g., antimicrobial, cytotoxicity assays) or by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

-

Bioactive or chemically interesting fractions are further purified using repeated chromatographic steps, with HPLC being the primary tool for obtaining pure compounds.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator of a brominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish the connectivity of the molecule.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the complete 3D structure.

-

Logical Relationship Diagram for Compound Discovery

Caption: A typical workflow for the discovery of bioactive brominated natural products.

Conclusion

While this compound and its derivatives are products of industrial synthesis and are not found in nature, the study of naturally occurring brominated aromatic compounds is a rich and rewarding field. The vast structural diversity and potent biological activities of these marine-derived metabolites present significant opportunities for drug discovery and development. Understanding their biosynthesis and developing robust methods for their isolation and characterization are critical for unlocking their full therapeutic potential. For researchers in this field, the focus remains on the remarkable chemical ingenuity of marine organisms, which continue to be a source of novel and inspiring molecular architectures.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 106-38-7 [amp.chemicalbook.com]

- 3. Bromotoluene - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Palladium-Catalyzed Cross-Coupling Reactions

An essential building block in the landscape of organic synthesis, 4-Bromotoluene (p-bromotoluene) serves as a versatile precursor for a multitude of complex molecules. Its unique structure, featuring a bromine atom and a methyl group on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This compound is particularly crucial in the synthesis of antihypertensive drugs like Losartan and Irbesartan.[2][4][5]

These application notes provide detailed protocols and quantitative data for key synthetic transformations involving this compound, aimed at researchers, scientists, and professionals in drug development.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound. This compound reacts with arylboronic acids to yield substituted biphenyls, which are common scaffolds in pharmaceuticals and liquid crystals.[6][7]

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound - Reaction Conditions and Yields

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / TDTAT | K₂CO₃ | Water | 80 | 1 | 95 | [6] |

| p-Toluenesulfinate | Pd(OAc)₂ / dppe | CaO | NMP | 150 | 8 | 86 | [8] |

| Phenylboronic acid | Polyionic gel-Pd(0) | CsF | DMF/Water | 95 | Flow | ~95 |[9] |

Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl [8]

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (3.42 g, 20 mmol), sodium p-toluenesulfinate (3.56 g, 20 mmol), palladium acetate (B1210297) (0.0225 g, 0.1 mmol), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (0.0478 g, 0.12 mmol), and calcium oxide (6.73 g, 120 mmol).

-

Solvent Addition: Add 60 mL of N-methyl-2-pyrrolidone (NMP) to the flask.

-

Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture to 150°C with stirring for 8 hours.

-

Work-up and Analysis: After cooling to room temperature, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to determine the yield of 4,4'-dimethylbiphenyl. The reported yield is 86%.[8]

-

Purification: The product can be purified by recrystallization or column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples this compound with an alkene, such as styrene (B11656), to form a substituted alkene. This reaction is pivotal for synthesizing stilbene (B7821643) derivatives and other complex olefinic compounds.[2][10]

Caption: General scheme of the Heck-Mizoroki reaction with this compound.

Table 2: Heck Reaction of this compound with Styrene - Conditions and Yields | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / DAB-Cy | Cs₂CO₃ | DMF | 140 | 24 | 98 |[11] | | In situ Pd-NHC | K₂CO₃ | NMP | 120 | 2 | >95 |[5] | | Pd(OAc)₂ / [PAIM][NTf₂] | [PAIM][NTf₂] (IL) | [BMIM][PF₆] | 120 | 1 | 96 |[11] |

Experimental Protocol: Heck Reaction with Styrene [11]

-

Reaction Setup: To a reaction vessel, add this compound (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), 1,4-dicyclohexyl-diazabutadiene (DAB-Cy) ligand (0.01 mmol), and Cs₂CO₃ (2 mmol).

-

Solvent Addition: Add 3 mL of dimethylformamide (DMF).

-

Reaction Conditions: Seal the vessel and heat the mixture to 140°C for 24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the trans-4-methylstilbene product.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, enabling the synthesis of N-arylated amines from this compound and a primary or secondary amine.[12] It is widely used in the pharmaceutical industry for synthesizing amine-containing drug candidates.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 106-38-7 [chemicalbook.com]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. scribd.com [scribd.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Heck Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

Application Notes: 4-Bromotoluene as a Versatile Precursor in Pharmaceutical Synthesis

Introduction

4-Bromotoluene (p-bromotoluene) is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry.[1][2] Its chemical structure, featuring a bromine atom and a methyl group on a benzene (B151609) ring, offers a unique combination of reactivity and versatility. The bromine atom serves as an excellent leaving group, making this compound highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of Active Pharmaceutical Ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of key pharmaceutical agents.